N-(2-(Trifluoromethoxy)ethyl)aniline
Description
N-(2-(Trifluoromethoxy)ethyl)aniline (CAS: 329710-80-7) is a fluorinated aniline derivative with the molecular formula C₉H₁₀F₃NO. Its structure features an aniline group linked to a 2-(trifluoromethoxy)ethyl chain. The trifluoromethoxy (-OCF₃) group confers strong electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)14-7-6-13-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDMRDXCYIXSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCOC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of aniline with 2-bromoethyl trifluoromethoxy under basic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for N-(2-(Trifluoromethoxy)ethyl)aniline often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Trifluoromethoxy)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-(2-(Trifluoromethoxy)ethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-(Trifluoromethoxy)ethyl)aniline involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl-Aniline Derivatives with Oxygen Substituents
Key Findings :
- The trifluoromethoxy group in the target compound exhibits stronger electron-withdrawing effects than methoxy (-OCH₃) or phenoxy (-OPh) groups, altering electronic density and reactivity .
- Computational studies (IR, DFT) on analogs highlight that nitro or halogen substituents increase dipole moments, while trifluoromethoxy enhances thermal stability .
Thiophene-Containing Analogs
Key Findings :
Trifluoromethyl vs. Trifluoromethoxy Derivatives
Key Findings :
- Trifluoromethoxy (-OCF₃) provides greater steric bulk and polarity than trifluoromethyl (-CF₃), reducing unintended membrane permeability but improving target binding specificity .
- Derivatives like III.1.hh () achieve 75% synthetic yield, demonstrating efficient incorporation of trifluoromethoxy groups .
Heterocyclic Derivatives
Key Findings :
- Isoxazole and pyridine rings introduce rigid planar structures, contrasting with the flexible ethyl chain in the target compound. This rigidity can enhance binding to flat enzymatic pockets .
Biological Activity
N-(2-(Trifluoromethoxy)ethyl)aniline is a compound of significant interest due to its unique trifluoromethoxy group, which enhances its lipophilicity and biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H12F3NO. The trifluoromethoxy group contributes to its enhanced solubility in organic solvents and biological membranes, which is crucial for its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3NO |
| Molecular Weight | 229.21 g/mol |
| Lipophilicity | Enhanced due to trifluoromethoxy group |
The mechanism by which this compound exerts its biological effects involves its interaction with lipid membranes and proteins. The lipophilic nature of the trifluoromethoxy group allows the compound to penetrate cellular membranes effectively, facilitating interactions with enzymes and receptors. This can lead to modulation of enzymatic activities and influence various metabolic pathways, making it a candidate for pharmaceutical applications.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 0.391 |
| Pseudomonas aeruginosa | 0.781 |
These results suggest that the compound's derivatives could serve as potential candidates for developing new antimicrobial agents .
Anticancer Activity
In addition to antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies show that certain derivatives exhibit moderate to potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| MDA-MB-231 | 3.5 |
| HeLa | 4.0 |
The presence of the trifluoromethoxy group appears to enhance the effectiveness of these compounds in inhibiting cancer cell proliferation .
Case Studies
- Antiprotozoal Activity : A study investigated the antiprotozoal activity of related compounds against Entamoeba histolytica and Giardia intestinalis. Results indicated that compounds with similar structures showed IC50 values significantly lower than standard treatments, highlighting the potential for this compound derivatives in treating protozoal infections .
- Pharmacological Applications : Research into the pharmacological applications of this compound has identified its potential as an intermediate in synthesizing new drugs targeting metabolic disorders due to its ability to modulate enzyme activities effectively.
Q & A
Basic: What synthetic routes are commonly employed to prepare N-(2-(Trifluoromethoxy)ethyl)aniline, and how can reaction yields be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or reductive alkylation. For example:
- Nucleophilic substitution: React 2-(trifluoromethoxy)ethyl bromide with aniline in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Reductive alkylation: Use 2-(trifluoromethoxy)acetaldehyde with aniline and a reducing agent (e.g., NaBH₃CN) in methanol .
Optimization strategies: - Monitor reaction progress via TLC or HPLC to minimize side products.
- Increase yield by using excess aniline (1.5–2.0 equivalents) and optimizing solvent polarity.
Advanced: How do electronic effects of the trifluoromethoxy and ethyl groups influence the compound’s reactivity in cross-coupling reactions?
Answer:
The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to its inductive (-I) effect, which deactivates the aromatic ring toward electrophilic substitution but enhances stability in radical or nucleophilic reactions. The ethyl chain introduces steric bulk, potentially slowing reactions at the nitrogen center.
Methodological considerations:
- Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for C–N bond formation, as the electron-deficient aryl ring may require stronger bases (e.g., Cs₂CO₃) .
- Characterize intermediates via NMR to track fluorine environments .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR: Identify aromatic protons (δ 6.5–7.5 ppm), ethyl group signals (δ 3.4–3.8 ppm for N–CH₂, δ 1.5–2.0 ppm for CF₃O–CH₂), and NH (δ 2.5–3.5 ppm, broad if free).
- NMR: A singlet near δ -58 ppm confirms the trifluoromethoxy group .
- Mass Spectrometry: Exact mass (calculated for C₉H₁₀F₃NO): 221.0662 g/mol; use HRMS to distinguish from isomers .
Advanced: How can researchers resolve discrepancies in reported stability data for this compound under acidic conditions?
Answer:
Conflicting stability reports may arise from differences in:
- Protonation sites: The ethylamine group is basic (pKa ~4–5), while the aryl ring’s electron-withdrawing groups reduce acidity.
Experimental design: - Conduct pH-dependent stability studies (e.g., 0.1 M HCl to pH 2) with HPLC monitoring.
- Compare degradation products (e.g., hydrolysis to aniline derivatives) via LC-MS .
Basic: What role does this compound serve as an intermediate in medicinal chemistry?
Answer:
It is a precursor to bioactive molecules, such as:
- Antimicrobial agents: The trifluoromethoxy group enhances lipophilicity and metabolic stability.
- Kinase inhibitors: The ethyl spacer allows modular functionalization (e.g., attaching heterocycles) .
Synthetic example: Couple with imidazo[4,5-b]pyridine via carboxamide linkage for target engagement studies .
Advanced: What computational methods are suitable for predicting the compound’s conformation and electronic properties?
Answer:
- Density Functional Theory (DFT): Calculate optimized geometries (B3LYP/6-311+G(d,p)) to assess rotational barriers of the ethyl group.
- Molecular Electrostatic Potential (MEP): Map electron-deficient regions to predict sites for nucleophilic attack .
- Solvent modeling: Use COSMO-RS to simulate solubility in DMSO or acetonitrile .
Basic: How can researchers mitigate challenges in purifying this compound from reaction mixtures?
Answer:
- Column chromatography: Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) to separate polar by-products.
- Acid-base extraction: Extract the free base into dichloromethane after washing with dilute HCl to remove unreacted aniline .
- Crystallization: Recrystallize from ethanol/water to isolate high-purity crystals .
Advanced: What strategies enable regioselective functionalization of the aniline ring in the presence of the trifluoromethoxy group?
Answer:
- Directed ortho-metalation: Use a directing group (e.g., amides) to install substituents at the ortho position relative to -NH₂.
- Electrophilic substitution: Activate the ring transiently with Lewis acids (e.g., AlCl₃) for nitration or halogenation at meta positions .
- Protection/deprotection: Temporarily protect the amine as an acetyl group to direct reactions to specific sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
